VU 0240551

Beschreibung

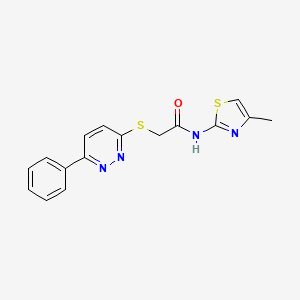

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS2/c1-11-9-23-16(17-11)18-14(21)10-22-15-8-7-13(19-20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRWSLORVIHRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428420 | |

| Record name | VU0240551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893990-34-6 | |

| Record name | VU0240551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Brakes: A Technical Guide to the Mechanism of Action of VU0240551 on the KCC2 Co-transporter

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The neuronal potassium-chloride cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a critical regulator of intracellular chloride concentration ([Cl⁻]ᵢ) in mature neurons. By extruding chloride ions, KCC2 establishes the hyperpolarizing gradient necessary for the inhibitory effects of GABAergic and glycinergic neurotransmission. Dysfunction of KCC2 is implicated in a spectrum of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling target for therapeutic intervention. VU0240551 has emerged as a valuable pharmacological tool for probing KCC2 function. This technical guide provides an in-depth analysis of the mechanism of action of VU0240551, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

VU0240551: A Selective Inhibitor of KCC2

VU0240551 is a small molecule that has been identified as a potent and selective inhibitor of KCC2. Its primary mechanism of action is the direct blockade of the ion-translocating function of the KCC2 protein.

Binding Characteristics and Potency

VU0240551 exhibits a mixed mode of inhibition, interacting with both the potassium (K⁺) and chloride (Cl⁻) binding sites on the KCC2 transporter. Studies have revealed that VU0240551 binds competitively with respect to the K⁺ binding site and noncompetitively with respect to the Cl⁻ binding site. This dual interaction effectively locks the transporter in a non-functional conformation, preventing the efflux of K⁺ and Cl⁻ ions.

The inhibitory potency of VU0240551 on KCC2 has been quantified using various in vitro assays. A key parameter, the half-maximal inhibitory concentration (IC₅₀), represents the concentration of the inhibitor required to reduce the activity of the transporter by 50%.

| Parameter | Value | Assay Method | Reference |

| IC₅₀ | 560 nM | K⁺ uptake assay in KCC2-overexpressing cells | [1][2][3] |

Experimental Characterization of VU0240551's Action

The inhibitory effect of VU0240551 on KCC2 function has been extensively characterized using a range of sophisticated experimental techniques. These assays provide quantitative data on the impact of VU0240551 on ion transport and neuronal physiology.

Thallium Flux Assay

A common high-throughput screening method to assess KCC2 activity is the thallium (Tl⁺) flux assay. Tl⁺ can substitute for K⁺ and its influx through KCC2 can be measured using a Tl⁺-sensitive fluorescent dye. Inhibition of this flux by a compound indicates a direct effect on the transporter's function.

Experimental Workflow: KCC2 Thallium Flux Assay

Electrophysiological Recordings

Electrophysiology provides a direct measure of the physiological consequences of KCC2 inhibition in neurons. A key technique is the gramicidin-perforated patch-clamp recording, which allows for the measurement of the GABA reversal potential (EGABA) without disturbing the native intracellular chloride concentration. Inhibition of KCC2 by VU0240551 leads to an accumulation of intracellular chloride, causing a depolarizing shift in EGABA. This shift can be quantified by measuring the recovery time constant (τrec) of the inhibitory postsynaptic potential (IPSP) amplitude after chloride loading.

| Organism | Neuron Type | VU0240551 Concentration | Effect on τrec | Reference |

| Rat | Neocortical Layer 2/3 | 1 µM | Prolonged from 5.7 s to 8.1 s | [4] |

| Human | Neocortical Layer 2/3 | 1 µM | Prolonged from 15.1 s to 20.3 s (average) | [4] |

Experimental Workflow: Gramicidin-Perforated Patch-Clamp Recording

Signaling Pathways and Regulatory Mechanisms

The activity of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation and dephosphorylation events. Key regulatory sites on KCC2 include Serine 940 (S940) and Threonines 906 and 1007 (T906/T1007).

-

Phosphorylation at S940: Generally associated with increased KCC2 activity and cell surface stability.

-

Phosphorylation at T906/T1007: Mediated by With-No-Lysine (WNK) kinases, this phosphorylation event leads to the inhibition of KCC2 activity.

Current evidence suggests that VU0240551 acts as a direct, allosteric inhibitor of KCC2's transport function rather than by modulating its phosphorylation state. There is no direct evidence to date demonstrating that VU0240551 alters the phosphorylation of S940, T906, or T1007.

Signaling Pathway: Direct Inhibition of KCC2 by VU0240551

Detailed Experimental Protocols

Protocol: KCC2 Thallium Flux Assay using FLIPR

This protocol is adapted from the Molecular Devices FLIPR Potassium Assay Kit application note.

Materials:

-

HEK293 cells stably expressing human KCC2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-walled, clear-bottom plates

-

FLIPR Potassium Assay Kit (or equivalent Tl⁺-sensitive dye and buffers)

-

VU0240551

-

Bumetanide (B1668049) (to block endogenous NKCC1 activity)

-

Ouabain (B1677812) (to block Na⁺/K⁺-ATPase)

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating:

-

Plate KCC2-expressing HEK293 cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate for 24-48 hours at 37°C and 5% CO₂.

-

-

Dye Loading:

-

Prepare the dye loading buffer according to the kit manufacturer's instructions. Include 10 µM bumetanide and 0.1 mM ouabain in the loading buffer.

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate for 1 hour at 37°C in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of VU0240551 in the assay buffer.

-

Add the compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Thallium Stimulation and Measurement:

-

Prepare the thallium stimulus buffer containing a mixture of K⁺ and Tl⁺ according to the kit instructions.

-

Place the cell plate and the stimulus plate in the FLIPR instrument.

-

Initiate the experiment, which involves adding the thallium stimulus buffer to the cell plate and immediately measuring the fluorescence intensity kinetically (e.g., every second for 2-3 minutes) using appropriate excitation and emission wavelengths (e.g., 470-495 nm excitation and 515-575 nm emission).

-

-

Data Analysis:

-

The initial rate of fluorescence increase is proportional to the rate of Tl⁺ influx.

-

Calculate the initial rate for each well.

-

Normalize the rates to the vehicle control and plot the percent inhibition against the concentration of VU0240551.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Protocol: Gramicidin-Perforated Patch-Clamp Recording

This protocol provides a general framework for measuring EGABA in neurons.

Materials:

-

Acute brain slices or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for patch pipette

-

Gramicidin stock solution (e.g., in DMSO)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Microscope with DIC optics

Procedure:

-

Solution Preparation:

-

Prepare aCSF and bubble with 95% O₂/5% CO₂.

-

Prepare the internal solution. Just before use, add gramicidin to the internal solution to a final concentration of 20-50 µg/mL and sonicate briefly.

-

-

Pipette Preparation:

-

Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.

-

Tip-fill the pipette with gramicidin-free internal solution to prevent leakage onto the cell during seal formation.

-

Back-fill the pipette with the gramicidin-containing internal solution.

-

-

Recording:

-

Obtain a gigaohm seal on the membrane of a visually identified neuron.

-

Monitor the access resistance. Perforation is indicated by a gradual decrease in access resistance over 15-45 minutes.

-

Once a stable access resistance is achieved, switch to voltage-clamp mode.

-

Apply voltage steps and locally puff GABA to elicit GABAA receptor-mediated currents.

-

Determine the reversal potential (EGABA) by identifying the voltage at which the GABA-evoked current is zero.

-

-

VU0240551 Application:

-

After establishing a baseline EGABA, bath-apply VU0240551 at the desired concentration.

-

After a stable effect is reached, repeat the EGABA measurement.

-

-

Data Analysis:

-

Calculate the shift in EGABA before and after VU0240551 application.

-

To measure τrec, apply a brief period of high-frequency stimulation to load the cell with chloride, and then measure the time it takes for the IPSP amplitude to recover to baseline. Compare τrec in control and in the presence of VU0240551.

-

Conclusion

VU0240551 is a potent and selective inhibitor of the KCC2 cotransporter, acting through a direct, mixed-mode of inhibition at the K⁺ and Cl⁻ binding sites. Its mechanism of action has been thoroughly elucidated through a combination of biochemical and electrophysiological assays. The detailed protocols and conceptual frameworks presented in this guide provide researchers and drug development professionals with the necessary information to effectively utilize VU0240551 as a tool to investigate the physiological and pathological roles of KCC2 and to aid in the discovery of novel modulators of this important neuronal transporter. The absence of a direct effect on the known phosphorylation-based regulatory mechanisms of KCC2 underscores its utility as a specific probe for the ion transport function of the protein.

References

- 1. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. sketchviz.com [sketchviz.com]

- 4. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]

The Enigmatic Case of VU0240551: A Search for a Ghost in the Machine

A comprehensive search for the chemical compound designated VU0240551 has yielded no publicly available data, precluding the creation of a detailed technical guide on its discovery and development. Despite extensive queries across scientific databases and search engines, no primary publications, patents, or conference proceedings referencing VU0240551 could be identified. This suggests that VU0240551 may be an internal compound identifier not yet disclosed in the public domain, a misidentified designation, or a project that was terminated before reaching publication stages.

The prefix "VU" often denotes compounds originating from Vanderbilt University, a leading institution in drug discovery and pharmacology. However, a thorough review of the public-facing research portfolios of relevant laboratories and centers at Vanderbilt University also failed to produce any mention of VU0240551.

Without access to the foundational scientific literature, it is impossible to fulfill the user's request for an in-depth technical guide. Key information required for such a document, including:

-

Discovery and Screening Data: The initial high-throughput screening (HTS) campaign, hit identification, and subsequent lead optimization efforts remain unknown.

-

Quantitative Data: Crucial metrics such as IC50/EC50 values, binding affinities, pharmacokinetic parameters (ADME), and in vivo efficacy data are not available.

-

Experimental Protocols: Detailed methodologies for the key assays used to characterize the compound's activity and properties cannot be retrieved.

-

Mechanism of Action and Signaling Pathways: The molecular target(s) of VU0240551 and the signaling cascades it modulates are undocumented in public sources.

Consequently, the mandatory requirements of the user's request, including the creation of structured data tables and Graphviz diagrams of signaling pathways and experimental workflows, cannot be met.

It is recommended that the user verify the compound identifier. If VU0240551 is a valid, publicly disclosed compound, providing a primary reference such as a journal article or patent number would enable the generation of the requested technical guide. In the absence of such a reference, the discovery and development of VU0240551 remain outside the scope of publicly accessible scientific knowledge.

VU0240551: A Technical Guide to a Selective KCC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The K+-Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific membrane protein crucial for establishing and maintaining the low intracellular chloride concentration ([Cl-]i) necessary for fast hyperpolarizing synaptic inhibition mediated by GABAA and glycine (B1666218) receptors in the mature central nervous system. Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and stress-related disorders. Consequently, KCC2 has emerged as a promising therapeutic target. VU0240551 is a potent and selective small-molecule inhibitor of KCC2, making it an invaluable pharmacological tool for studying the physiological and pathological roles of this transporter. This technical guide provides an in-depth overview of VU0240551, including its mechanism of action, selectivity, and the experimental protocols used for its characterization.

Mechanism of Action

VU0240551 exerts its inhibitory effect on KCC2 through a mixed-mode of action. It acts as a competitive inhibitor with respect to the extracellular potassium (K+) binding site and as a non-competitive inhibitor with respect to the chloride (Cl-) binding site.[1] This dual mechanism effectively blocks the cotransport of K+ and Cl- ions out of the neuron, leading to an increase in intracellular chloride concentration.

Data Presentation: Potency and Selectivity

The following tables summarize the quantitative data regarding the potency and selectivity of VU0240551.

Table 1: Potency of VU0240551 against KCC2

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 560 nM | HEK293 | Thallium Flux Assay | [2] |

Table 2: Selectivity Profile of VU0240551

| Target | Inhibition | Concentration | Assay | Reference |

| NKCC1 | Selective vs. NKCC1 | Not specified | Not specified | [2] |

| hERG channels | Inhibits | Not specified | Not specified | [2] |

| L-type Ca2+ channels | Inhibits | Not specified | Not specified | [2] |

Table 3: Functional Effects of VU0240551 in Neurons

| Species | Neuron Type | Effect | Concentration | Reference |

| Rat | Neocortical Layer 2/3 | Prolongs IPSP amplitude recovery time constant (τrec) from 5.7s to 8.1s | 1 µM | [3] |

| Human | Neocortical Layer 2/3 | Prolongs IPSP amplitude recovery time constant (τrec) from 15.1s to 20.3s | 1 µM | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of VU0240551 are provided below.

Thallium (Tl+) Flux Assay for KCC2 Activity

This high-throughput screening assay measures KCC2-mediated cation influx using the K+ surrogate, thallium (Tl+), and a Tl+-sensitive fluorescent dye.[4]

Materials:

-

HEK293 cells stably expressing human KCC2

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

-

Tl+-sensitive fluorescent dye (e.g., Thallos-AM)

-

5x Tl+ stimulus solution (e.g., 125 mM sodium bicarbonate, 12 mM thallium sulfate, 1 mM magnesium sulfate, 1.8 mM calcium sulfate, 5 mM glucose, and 10 mM HEPES, pH 7.3)[5]

-

VU0240551 and other test compounds

-

384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with kinetic read capabilities

Procedure:

-

Cell Plating: Seed KCC2-expressing HEK293 cells into 384-well plates at a density of approximately 20,000 cells per well and incubate overnight to allow for cell adherence.[5]

-

Dye Loading: Remove the culture medium and load the cells with a Tl+-sensitive fluorescent dye (e.g., 2.5 µg/ml Thallos-AM in assay buffer) for 45-60 minutes at 37°C.[5]

-

Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add VU0240551 or other test compounds at desired concentrations and incubate for a predetermined time (e.g., 10-30 minutes).

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence for a short period (e.g., 10-30 seconds) using the fluorescence plate reader.

-

Tl+ Stimulation and Data Acquisition: Add the 5x Tl+ stimulus solution to each well and immediately begin kinetic fluorescence measurements for 60-180 seconds.[5]

-

Data Analysis: The initial rate of fluorescence increase or the peak fluorescence intensity is proportional to the rate of Tl+ influx through KCC2. Calculate the IC50 value for VU0240551 by plotting the percent inhibition against the log of the compound concentration.

Rubidium (86Rb+) Efflux Assay for KCC2 Activity

This radioisotope-based assay directly measures KCC2-mediated K+ (using 86Rb+ as a tracer) efflux from cells.

Materials:

-

HEK293 cells expressing KCC2

-

Loading buffer containing 86RbCl

-

Efflux buffer (Na+-free to isolate KCC2 activity, e.g., containing 132 mM N-methylglucamine (NMDG)-Cl, 5 mM KCl, 2 mM CaCl2, 0.8 mM MgSO4, 1 mM glucose, 5 mM HEPES, pH 7.4)[5]

-

VU0240551 and other test compounds

-

Scintillation counter and vials

Procedure:

-

Cell Culture: Culture KCC2-expressing cells to confluency in appropriate culture dishes.

-

86Rb+ Loading: Incubate the cells in loading buffer containing 86Rb+ for a sufficient time to allow for cellular uptake.

-

Compound Pre-incubation: Wash the cells to remove extracellular 86Rb+ and pre-incubate with VU0240551 or other test compounds in the appropriate buffer for 10 minutes.[5]

-

Efflux Initiation: Initiate efflux by replacing the pre-incubation solution with the efflux buffer.

-

Sample Collection: At various time points, collect the efflux buffer and lyse the cells.

-

Radioactivity Measurement: Measure the amount of 86Rb+ in the collected efflux buffer and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the rate of 86Rb+ efflux and determine the inhibitory effect of VU0240551.

Gramicidin-Perforated Patch-Clamp Electrophysiology for Chloride Reversal Potential (EGABA)

This electrophysiological technique allows for the measurement of GABAA receptor-mediated currents while maintaining the endogenous intracellular chloride concentration, enabling the determination of the GABA reversal potential (EGABA).

Materials:

-

Primary neurons or brain slices

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes

-

Pipette solution containing gramicidin (B1672133) (e.g., 20-60 µg/ml)[6]

-

Artificial cerebrospinal fluid (aCSF)

-

GABA or a GABAA receptor agonist (e.g., muscimol)

-

VU0240551

Procedure:

-

Pipette Preparation: Fill the tip of the patch pipette with a gramicidin-free internal solution and then back-fill with the gramicidin-containing solution.[6]

-

Perforated Patch Formation: Achieve a giga-ohm seal on a neuron. Monitor the access resistance until it stabilizes at a low level, indicating successful perforation of the membrane by gramicidin pores.

-

Voltage-Clamp Recordings: In voltage-clamp mode, hold the neuron at various membrane potentials and apply brief puffs of GABA or a GABAA agonist.

-

Current-Voltage (I-V) Relationship: Record the resulting currents at each holding potential to construct an I-V curve.

-

EGABA Determination: The reversal potential for the GABA-mediated current (EGABA) is the point where the I-V curve crosses the zero-current axis.

-

Effect of VU0240551: Bath-apply VU0240551 and repeat the I-V protocol to determine the shift in EGABA, which reflects the change in intracellular chloride concentration due to KCC2 inhibition.

Mandatory Visualizations

Signaling Pathway of KCC2 Regulation

The activity of KCC2 is dynamically regulated by a complex signaling network involving various kinases and phosphatases. A key pathway involves the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK)/oxidative stress-responsive 1 (OSR1) kinases.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estimate of the Chloride Concentration in a Central Glutamatergic Terminal: A Gramicidin Perforated-Patch Study on the Calyx of Held | Journal of Neuroscience [jneurosci.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to VU0240551: Chemical Properties, Structure, and Mechanism of Action

This technical guide provides a comprehensive overview of VU0240551, a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2. This document consolidates key chemical and pharmacological data, details experimental protocols for its characterization, and illustrates its role in relevant signaling pathways.

Chemical Properties and Structure

VU0240551 is a small molecule belonging to the N-(4-methyl-2-thiazolyl) acetamide (B32628) class. Its discovery through high-throughput screening has provided a valuable tool for studying the physiological and pathological roles of KCC2.

Chemical Structure:

-

IUPAC Name: N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide[1][2]

-

Molecular Formula: C₁₆H₁₄N₄OS₂

-

Molecular Weight: 342.43 g/mol [1]

-

SMILES: CC1=NC(=CS1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3

A 2D rendering of the chemical structure of VU0240551 is provided below.

Pharmacological Data

VU0240551 is a potent inhibitor of KCC2, demonstrating selectivity over the related Na-K-2Cl cotransporter, NKCC1. However, it also exhibits off-target activity on hERG and L-type Ca²⁺ channels.[1][2][3]

| Parameter | Value | Assay System | Reference |

| IC₅₀ (KCC2) | 560 nM | K⁺ uptake assay in KCC2-overexpressing cells | [1][2][3] |

| Selectivity | Selective for KCC2 over NKCC1 | Not specified | [1][2][3] |

| Off-target Activity | Inhibits hERG and L-type Ca²⁺ channels | Not specified | [1][2][3] |

Signaling Pathways

VU0240551 primarily exerts its effects by inhibiting the KCC2 transporter, which plays a crucial role in maintaining the low intracellular chloride concentration necessary for hyperpolarizing GABAergic inhibition in mature neurons.[4][5] In pathological conditions such as neuropathic pain and spinal cord injury, the expression and function of KCC2 are often downregulated, leading to a shift in the GABA reversal potential and a state of disinhibition or even excitation in response to GABA.[5][6][7]

The regulation of KCC2 is complex and involves several signaling pathways. One of the key pathways implicated in the downregulation of KCC2 in neuropathic pain is the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine Kinase receptor B (TrkB) pathway.[6][8] Increased BDNF signaling following nerve injury can lead to a decrease in KCC2 expression and function, contributing to the maintenance of the pain state.[6][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of VU0240551.

High-Throughput Screening for KCC2 Inhibitors (Fluorescence-Based Thallium Influx Assay)

This protocol is adapted from the method used in the initial discovery of VU0240551.[9]

Methodology:

-

Cell Culture: HEK-293 cells stably overexpressing KCC2 are plated in 384-well plates and cultured for 24 hours.

-

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye for 1 hour at room temperature.

-

Compound Application: VU0240551 or other test compounds are added to the wells at the desired concentrations and incubated for a specified period.

-

Thallium Influx Measurement: A solution containing thallium (Tl⁺) is added to the wells. Tl⁺ enters the cells through KCC2, causing an increase in the fluorescence of the intracellular dye.

-

Fluorescence Detection: The fluorescence intensity in each well is measured immediately after the addition of Tl⁺ using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the rate of Tl⁺ influx and thus to KCC2 activity. The inhibitory effect of the compounds is calculated by comparing the fluorescence in compound-treated wells to control wells.

Electrophysiological Assessment of KCC2 Function in Neurons

This protocol is based on the methods described by Deisz et al. (2014) to measure the effect of VU0240551 on chloride homeostasis in neurons.[2]

Methodology:

-

Slice Preparation: Brain slices containing the neurons of interest (e.g., neocortical neurons) are prepared from rats or mice.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are established from individual neurons. The intracellular solution contains a known concentration of chloride.

-

Iontophoretic Chloride Loading: A brief iontophoretic current is applied to locally eject chloride ions near the recorded neuron, causing a temporary increase in the intracellular chloride concentration.

-

IPSP/IPSC Measurement: Inhibitory postsynaptic potentials (IPSPs) or currents (IPSCs) are evoked by stimulating inhibitory inputs. The amplitude and reversal potential of the IPSPs/IPSCs are monitored over time as the neuron extrudes the excess chloride via KCC2.

-

VU0240551 Application: After establishing a baseline recovery time constant for the IPSP/IPSC amplitude, VU0240551 is bath-applied to the slice.

-

Post-Drug Measurement: The iontophoretic chloride loading and IPSP/IPSC recording are repeated in the presence of VU0240551.

-

Data Analysis: The recovery time constant of the IPSP/IPSC amplitude is calculated before and after the application of VU0240551. An increase in the recovery time constant in the presence of VU0240551 indicates inhibition of KCC2-mediated chloride extrusion.[2]

Conclusion

VU0240551 is a valuable pharmacological tool for investigating the role of the KCC2 cotransporter in neuronal function and in various neurological and psychiatric disorders. Its potency and selectivity, coupled with the availability of detailed experimental protocols for its use, make it an important compound for researchers in the field of neuroscience and drug development. Further research may focus on optimizing its selectivity profile to develop more specific KCC2 inhibitors with therapeutic potential.

References

- 1. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The role of KCC2 and NKCC1 in spinal cord injury: From physiology to pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spinal cord injury-induced attenuation of GABAergic inhibition in spinal dorsal horn circuits is associated with down-regulation of the chloride transporter KCC2 in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of the BDNF–TrkB–KCC2 pathway in neuropathic pain after brachial plexus avulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholarly Article or Book Chapter | Spinal cord injury-induced attenuation of GABAergic inhibition in spinal dorsal horn circuits is associated with down-regulation of the chloride transporter KCC2 in rat: Silent spinal circuits speak up after SCI | ID: pr76fb87x | Carolina Digital Repository [cdr.lib.unc.edu]

- 8. Frontiers | The role of KCC2 and NKCC1 in spinal cord injury: From physiology to pathology [frontiersin.org]

- 9. pnas.org [pnas.org]

The Role of VU0240551 in Neuronal Chloride Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular chloride ([Cl⁻]i) concentration is a critical determinant of neuronal function, primarily by setting the polarity and strength of GABAergic neurotransmission. The K⁺-Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is the primary transporter responsible for extruding chloride from mature neurons, thereby maintaining the low [Cl⁻]i necessary for hyperpolarizing GABAergic inhibition. Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity, making it a key therapeutic target.

VU0240551 is a selective inhibitor of KCC2. By blocking KCC2-mediated chloride extrusion, VU0240551 provides a powerful pharmacological tool to investigate the physiological and pathological roles of chloride homeostasis in the nervous system. This technical guide provides an in-depth overview of the mechanism of action of VU0240551, its effects on neuronal chloride homeostasis, and detailed experimental protocols for its use in research settings.

Mechanism of Action of VU0240551

VU0240551 acts as a potent and selective antagonist of the KCC2 transporter. It selectively and specifically inhibits KCC2 by binding competitively to the K⁺ site and noncompetitively to the Cl⁻ site in the active region of the transporter, which hinders the outward flux of chloride ions.[1] This inhibition leads to an accumulation of intracellular chloride, causing a depolarizing shift in the reversal potential for GABA_A receptor-mediated currents (E_GABA). Consequently, the activation of GABA_A receptors in the presence of VU0240551 can lead to a less hyperpolarizing or even depolarizing postsynaptic response, thereby reducing the efficacy of GABAergic inhibition.

Quantitative Data on VU0240551 Activity

The following tables summarize key quantitative data regarding the effects of VU0240551 on KCC2 function and neuronal chloride homeostasis.

Table 1: In Vitro Potency and Selectivity of VU0240551

| Parameter | Value | Species/Cell Type | Reference |

| IC₅₀ for KCC2 | 560 nM | HEK-293 cells expressing KCC2 | [2][3] |

| Selectivity | >100-fold vs. NKCC1 | HEK-293 cells | [4][5] |

Table 2: Electrophysiological Effects of VU0240551 on Neurons

| Parameter | Condition | Effect of VU0240551 | Neuronal Type | Reference |

| Intracellular Chloride Concentration ([Cl⁻]i) | Baseline | Increase of 3.1 to 10.5 mM | Not specified | [1] |

| Recovery time constant (τrec) from Cl⁻ load | 1 µM VU0240551 | Prolonged from 5.7s to 8.1s | Rat neocortical neurons (layer 2/3) | [6] |

| Recovery time constant (τrec) from Cl⁻ load | 1 µM VU0240551 | Prolonged from 15.1s to 20.3s | Human neocortical neurons (layer 2/3) | [6] |

| Ictal-like discharges | 10 µM VU0240551 | Abolished | Rat piriform and entorhinal cortex slices (in vitro seizure model) | [4][7] |

| Interictal discharge frequency | 10 µM VU0240551 | Increased | Rat piriform and entorhinal cortex slices (in vitro seizure model) | [4][7] |

| Interictal discharge duration | 10 µM VU0240551 | Decreased | Rat piriform and entorhinal cortex slices (in vitro seizure model) | [4][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving VU0240551 to study its effects on chloride homeostasis.

Electrophysiological Recording in Brain Slices

This protocol describes how to perform whole-cell patch-clamp recordings from neurons in acute brain slices to measure the effect of VU0240551 on GABAergic currents.

a. Brain Slice Preparation:

-

Anesthetize an adult Sprague-Dawley rat with isoflurane (B1672236) and decapitate, following approved animal care protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Cut 300-400 µm thick coronal or horizontal slices containing the brain region of interest (e.g., hippocampus, neocortex) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated ACSF at room temperature (22-25°C) for at least 1 hour before recording.

b. Whole-Cell Patch-Clamp Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

-

Fill the pipettes with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with CsOH). The high chloride concentration in the pipette allows for the reliable measurement of GABA_A receptor-mediated currents.

-

Establish a giga-ohm seal and obtain the whole-cell configuration on a target neuron.

-

Record GABAergic postsynaptic currents (PSCs) in voltage-clamp mode. To isolate GABAergic currents, bath-apply antagonists for ionotropic glutamate (B1630785) receptors (e.g., 20 µM CNQX and 50 µM APV).

-

After obtaining a stable baseline recording, perfuse the slice with ACSF containing the desired concentration of VU0240551 (e.g., 10 µM).

-

Record the changes in the amplitude and reversal potential of GABAergic PSCs. The reversal potential can be determined by holding the neuron at different membrane potentials.

Iontophoretic Chloride Loading

This technique is used to transiently increase intracellular chloride and measure the rate of its extrusion by KCC2, which is then blocked by VU0240551.

a. Electrode Preparation:

-

Prepare a sharp microelectrode (10-20 MΩ) filled with 2 M KCl.

-

Prepare a recording patch pipette as described in the whole-cell patch-clamp protocol.

b. Experimental Procedure:

-

Obtain a whole-cell recording from a neuron.

-

Position the KCl-filled iontophoretic electrode close to the soma of the recorded neuron.

-

Apply a negative current through the iontophoretic electrode to inject Cl⁻ ions into the neuron. This will cause a transient positive shift in E_GABA.

-

Monitor the recovery of the GABAergic postsynaptic potential (IPSP) amplitude after the cessation of iontophoresis. The time constant of this recovery (τrec) reflects the rate of chloride extrusion.

-

Bath-apply VU0240551 and repeat the iontophoretic Cl⁻ loading. An increase in τrec indicates inhibition of KCC2-mediated chloride extrusion.

Chloride Imaging

This protocol describes the use of a fluorescent chloride indicator to visualize changes in intracellular chloride concentration in response to VU0240551.

a. Dye Loading (using MQAE):

-

Prepare acute brain slices as described previously.

-

Incubate the slices in oxygenated ACSF containing 5-10 mM of the membrane-permeable chloride indicator N-(6-methoxyquinolyl)acetoethyl ester (MQAE) for 30-60 minutes at 37°C.

-

After loading, transfer the slices to a holding chamber with fresh ACSF for at least 30 minutes to allow for de-esterification of the dye.

b. Two-Photon Imaging:

-

Place a slice in the recording chamber on a two-photon microscope.

-

Excite the MQAE dye using a Ti:Sapphire laser tuned to approximately 740-760 nm.

-

Collect the fluorescence emission using a photomultiplier tube.

-

Acquire baseline fluorescence images of a neuron of interest.

-

Bath-apply VU0240551 and continuously acquire images to monitor the change in MQAE fluorescence. A decrease in MQAE fluorescence indicates an increase in intracellular chloride concentration.

c. Using Genetically Encoded Chloride Indicators (e.g., SuperClomeleon):

-

Express the genetically encoded chloride indicator in the desired neuronal population through in utero electroporation or viral vector injection in transgenic mice.

-

Prepare acute brain slices from the expressing animals.

-

Perform ratiometric two-photon imaging by exciting the two fluorophores of the sensor at their respective optimal wavelengths.

-

Calculate the ratio of the fluorescence intensities to determine the relative intracellular chloride concentration.

-

Apply VU0240551 and monitor the change in the fluorescence ratio to quantify the increase in intracellular chloride.

Signaling Pathways and Visualizations

The activity of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation and dephosphorylation events. Understanding these pathways is crucial for developing novel therapeutic strategies that target chloride homeostasis.

KCC2 Regulatory Signaling Pathway

The following diagram illustrates the key signaling pathways known to regulate KCC2 function. Protein Kinase C (PKC) and With-No-Lysine (WNK) kinases are major negative regulators of KCC2, promoting its phosphorylation and subsequent internalization or reduced activity. Conversely, factors like Brain-Derived Neurotrophic Factor (BDNF) acting through its receptor TrkB can have complex, context-dependent effects on KCC2 expression and function. VU0240551 directly inhibits the transporter, bypassing these regulatory pathways, but its application can be used to study the functional consequences of impaired KCC2 activity that may arise from dysregulation of these signaling cascades.

Caption: Key signaling pathways regulating KCC2 activity.

Experimental Workflow for Studying VU0240551 Effects

The following diagram outlines a typical experimental workflow to investigate the impact of VU0240551 on neuronal chloride homeostasis and function.

Caption: Experimental workflow for investigating VU0240551.

Conclusion

VU0240551 is an indispensable tool for dissecting the intricate role of KCC2-mediated chloride transport in neuronal function. Its high selectivity and potency allow for precise manipulation of intracellular chloride levels, enabling researchers to probe the consequences of altered GABAergic signaling in both physiological and pathological contexts. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting experiments aimed at furthering our understanding of chloride homeostasis in the nervous system and for the development of novel therapeutic strategies targeting KCC2.

References

- 1. Frontiers | Layer-specific changes of KCC2 and NKCC1 in the mouse dentate gyrus after entorhinal denervation [frontiersin.org]

- 2. Targeting light-gated chloride channels to neuronal somatodendritic domain reduces their excitatory effect in the axon | eLife [elifesciences.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KCC2 function modulates in vitro ictogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Correlated Synaptic Input on Output Firing Rate and Variability in Simple Neuronal Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VU0240551 (CAS Number: 893990-34-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0240551 is a potent and selective small molecule inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2), also known as SLC12A5. KCC2 is a crucial neuron-specific protein responsible for extruding chloride ions from neurons, thereby establishing the low intracellular chloride concentration necessary for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in the mature central nervous system. By inhibiting KCC2, VU0240551 disrupts this chloride homeostasis, leading to a depolarizing shift in the GABA reversal potential. This modulation of inhibitory neurotransmission makes VU0240551 a valuable research tool for studying the roles of KCC2 in various physiological and pathological processes, including epilepsy, neuropathic pain, and developmental disorders.

Chemical and Physical Properties

VU0240551 is a synthetic organic compound with the following properties:

| Property | Value |

| CAS Number | 893990-34-6 |

| Molecular Formula | C₁₆H₁₄N₄OS₂ |

| Molecular Weight | 342.44 g/mol |

| IUPAC Name | N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide |

| Solubility | Soluble in DMSO and ethanol |

| Physical State | Solid |

Biological Activity and Mechanism of Action

Primary Target: KCC2 Inhibition

The primary mechanism of action of VU0240551 is the inhibition of the K-Cl cotransporter KCC2. This inhibition disrupts the normal extrusion of chloride ions from neurons.

The activity of VU0240551 against KCC2 has been quantified using in vitro assays:

| Parameter | Value | Assay |

| IC₅₀ | 560 nM | K⁺ uptake assay in KCC2-overexpressing cells |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Off-Target Activities

VU0240551 has been reported to exhibit inhibitory activity against other ion channels, highlighting the importance of considering potential off-target effects in experimental design.

| Off-Target | Activity | Quantitative Data |

| hERG Channel | Inhibition | Specific IC₅₀ not consistently reported in public literature. |

| L-type Ca²⁺ Channels | Inhibition | Specific IC₅₀ not consistently reported in public literature. |

Functional Consequences

The inhibition of KCC2 by VU0240551 leads to a cascade of functional changes in neurons:

-

Increased Intracellular Chloride: By blocking chloride extrusion, VU0240551 causes an accumulation of chloride ions inside the neuron.

-

Depolarizing Shift in GABA Reversal Potential (EGABA): The increase in intracellular chloride shifts the equilibrium potential for chloride ions (and thus EGABA) to a more positive value.

-

Attenuated GABAergic Hyperpolarization: Consequently, the activation of GABAA receptors may no longer lead to a strong hyperpolarizing influx of chloride, but instead can result in a weaker hyperpolarization or even depolarization.

-

Enhanced Neuronal Excitability: The diminished inhibitory tone can lead to an overall increase in neuronal excitability and synaptic transmission.

Experimental Protocols

Thallium (Tl⁺) Flux Assay for KCC2 Activity

This high-throughput screening assay is commonly used to measure the activity of KCC2 and the potency of its inhibitors. It utilizes the fact that KCC2 can transport thallium ions (Tl⁺) as a congener for potassium (K⁺).

Principle: HEK293 cells overexpressing KCC2 are loaded with a Tl⁺-sensitive fluorescent dye. The addition of Tl⁺ to the extracellular medium leads to its influx into the cells via KCC2, causing an increase in fluorescence. Inhibitors of KCC2 will reduce the rate of Tl⁺ influx and thus attenuate the fluorescence increase.

Materials:

-

HEK293 cells stably expressing KCC2

-

Tl⁺-sensitive fluorescent dye (e.g., Thallos-AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Tl⁺/K⁺ stimulus buffer

-

VU0240551 stock solution (in DMSO)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Plating: Seed KCC2-expressing HEK293 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with the Tl⁺-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Incubation: Add VU0240551 at various concentrations to the wells and incubate for a predetermined period.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the microplate reader.

-

Stimulation and Signal Detection: Add the Tl⁺/K⁺ stimulus buffer to all wells to initiate KCC2-mediated Tl⁺ influx. Immediately begin kinetic fluorescence readings.

-

Data Analysis: Calculate the rate of Tl⁺ influx for each well. Plot the percentage of inhibition against the concentration of VU0240551 and fit the data to a dose-response curve to determine the IC₅₀ value.

Electrophysiological Measurement of GABA Reversal Potential (EGABA)

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the functional consequences of KCC2 inhibition on neuronal chloride homeostasis.

Principle: This technique allows for the precise control and measurement of the membrane potential and ionic currents of a single neuron. By applying GABA and measuring the resulting current at different membrane potentials, the reversal potential (EGABA) can be determined.

Materials:

-

Neuronal cell culture or acute brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for the patch pipette

-

GABA solution

-

VU0240551 stock solution (in DMSO)

Procedure:

-

Preparation: Prepare neuronal cultures or acute brain slices.

-

Patching: Under visual guidance, form a high-resistance seal (GΩ seal) between the patch pipette and the membrane of a neuron.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

-

EGABA Measurement:

-

In voltage-clamp mode, hold the neuron at various membrane potentials.

-

Locally apply a brief pulse of GABA to elicit a GABAA receptor-mediated current (IGABA).

-

Measure the peak amplitude of IGABA at each holding potential.

-

Plot the current-voltage (I-V) relationship. The voltage at which the current reverses its polarity is the EGABA.

-

-

VU0240551 Application: Perfuse the culture or slice with aCSF containing the desired concentration of VU0240551.

-

Post-Drug EGABA Measurement: Repeat the EGABA measurement protocol to determine the shift in the reversal potential induced by VU0240551.

Visualizations

Signaling Pathway of KCC2 Inhibition

Caption: Mechanism of VU0240551 action on neuronal chloride homeostasis.

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for determining the IC₅₀ of VU0240551 using a thallium flux assay.

Conclusion

VU0240551 is a cornerstone pharmacological tool for the study of KCC2 function. Its potent and selective inhibition of this key neuronal ion transporter allows researchers to probe the intricate roles of chloride homeostasis in synaptic inhibition and neuronal excitability. This guide provides a comprehensive overview of its properties, mechanism of action, and key experimental methodologies to facilitate its effective use in a research setting. It is imperative for researchers to consider its known off-target effects on hERG and L-type calcium channels when designing experiments and interpreting results. Further research to quantify these off-target activities with greater precision will be beneficial to the scientific community.

In-Depth Technical Guide: Off-Target Effects of VU 0240551 on hERG Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known off-target effects of the KCC2 inhibitor, VU 0240551, with a specific focus on its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding these off-target effects is critical for the interpretation of in vivo experimental data and for assessing the therapeutic potential and safety profile of this compound.

Quantitative Summary of Off-Target Effects

This compound, while a potent inhibitor of the neuronal K-Cl cotransporter KCC2, has been shown to interact with other ion channels. This off-target activity was identified in a broad screening panel encompassing 68 receptors, ion channels, and transporters.[1] The primary off-target liabilities identified are the hERG potassium channel and L-type calcium channels.

| Target | Effect | Concentration | Quantitative Data | Source |

| hERG Potassium Channel | Inhibition | 10 µM | > 50% inhibition | Cayman Chemical[1] |

| L-type Calcium Channels | Inhibition | 10 µM | > 50% inhibition | Cayman Chemical[1] |

| Adenosine (B11128) A1 and A3 Receptors | Inhibition | 10 µM | > 50% inhibition | Cayman Chemical[1] |

Note: A precise IC50 value for hERG inhibition by this compound is not publicly available in the current literature. The data suggests an IC50 value in the low micromolar range.

Experimental Protocols: hERG Channel Inhibition Assay

While the specific experimental protocol used to determine the hERG inhibition by this compound has not been published, this section details a representative, industry-standard methodology for assessing compound effects on hERG channels using automated patch-clamp electrophysiology.

2.1. Cell Line and Culture

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG (KCNH2) channel are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2.2. Electrophysiology: Automated Patch-Clamp

Automated patch-clamp systems (e.g., QPatch, Patchliner) are high-throughput platforms used for safety screening.

-

Cell Preparation: Cells are grown to 70-90% confluency, harvested using a gentle, non-enzymatic dissociation solution, and then washed and resuspended in an extracellular solution at a suitable density.

-

Solutions:

-

Extracellular Solution (ECS): Composed of (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Intracellular Solution (ICS): Composed of (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.

-

-

Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution. Serial dilutions are then prepared in the ECS to achieve the final desired concentrations for testing. The final DMSO concentration is typically kept below 0.5% to minimize solvent effects.

2.3. Voltage Protocol and Data Acquisition

A specific voltage protocol is applied to the cells to elicit and measure hERG currents. A typical protocol to assess for voltage-dependent block includes:

-

Holding Potential: -80 mV

-

Depolarizing Step: +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.

-

Repolarizing Step (Tail Current): -50 mV for 2-5 seconds. The peak current during this step (the "tail current") is measured, as it reflects the channels recovering from inactivation before closing. This is the primary measurement for assessing hERG block.

-

Inter-sweep Interval: The cell is returned to the holding potential for a set period to allow for full recovery.

-

Data Acquisition: Currents are recorded at room temperature or near-physiological temperature (35-37°C). The effect of this compound is measured by applying the compound and comparing the tail current amplitude to the baseline (vehicle control) measurement.

2.4. Data Analysis

The percentage of hERG current inhibition is calculated for each concentration of this compound. The concentration-response data is then fitted to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Visualizations

3.1. Experimental Workflow

Caption: Workflow for assessing this compound's effect on hERG channels.

3.2. Signaling Pathway Context

Caption: Intended and off-target molecular interactions of this compound.

Conclusion and Implications

The available data indicates that this compound is not entirely selective for KCC2 and exhibits inhibitory activity against hERG potassium channels at low micromolar concentrations. Blockade of hERG channels is a significant concern in drug development as it is associated with a risk of delayed cardiac repolarization (QT prolongation), which can lead to life-threatening arrhythmias. Therefore, researchers using this compound in vivo should exercise caution and consider the potential for cardiovascular side effects, especially at higher doses. The off-target effects on L-type calcium channels and adenosine receptors could also contribute to the overall physiological response to this compound. Future studies would benefit from a more precise determination of the IC50 for hERG inhibition and an evaluation of the potential for QT prolongation in preclinical models.

References

Methodological & Application

Application Notes and Protocols for VU 0240551 in In Vitro Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0240551 is a selective inhibitor of the neuronal K-Cl cotransporter, KCC2, with an IC50 of 560 nM. KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing action of GABAergic inhibition. Inhibition of KCC2 with this compound leads to a disruption of chloride homeostasis, resulting in a depolarizing shift of the GABA reversal potential (EGABA). This shift can reduce the efficacy of synaptic inhibition and lead to neuronal hyperexcitability. These application notes provide detailed protocols for utilizing this compound in in vitro brain slice electrophysiology to study its effects on neuronal function.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound and other KCC2 inhibitors on key electrophysiological parameters.

Table 1: In Vitro Efficacy of KCC2 Inhibitors

| Compound | Target | Assay | IC50 | Reference |

| This compound | KCC2 | K+ uptake assay in KCC2-overexpressing cells | 560 nM |

Table 2: Electrophysiological Effects of KCC2 Inhibition in Brain Slices

| Compound | Concentration | Brain Region | Effect | Magnitude of Effect | Reference |

| This compound | 10 µM | Piriform and Entorhinal Cortices | Abolished ictaform discharges | Not specified | |

| This compound | 10 µM | Piriform and Entorhinal Cortices | Decreased interictal discharge interval | Not specified | |

| This compound | 10 µM | Piriform and Entorhinal Cortices | Decreased interictal discharge duration | Not specified | |

| VU0463271 (selective KCC2 inhibitor) | Not specified | Hippocampus | Depolarizing shift in EGABA | Not specified | |

| VU0463271 (selective KCC2 inhibitor) | Not specified | Hippocampus | Induced recurrent epileptiform discharges | Not specified |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in inhibiting the KCC2 transporter and its downstream effects on GABAergic neurotransmission.

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices from rodents for electrophysiological recordings.

Materials:

-

Rodent (e.g., mouse or rat)

-

Anesthetic (e.g., isoflurane)

-

Dissection tools (scissors, forceps)

-

Vibrating microtome (vibratome)

-

Ice-cold cutting solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) (see composition below)

-

Carbogen gas (95% O2 / 5% CO2)

-

Recovery chamber

Solutions:

-

Cutting Solution (example): 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 7 mM MgCl2, 0.5 mM CaCl2, 10 mM D-glucose.

-

Artificial Cerebrospinal Fluid (aCSF) (example): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 1 mM MgCl2, 2 mM CaCl2, 10 mM D-glucose.

Procedure:

-

Anesthetize the animal deeply using an approved anesthetic protocol.

-

Perfuse the animal transcardially with ice-cold, carbogen-gassed cutting solution.

-

Rapidly dissect the brain and place it in ice-cold cutting solution.

-

Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold cutting solution.

-

Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen.

-

Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording.

Whole-Cell Patch-Clamp Recording

This protocol details the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of this compound.

Materials:

-

Prepared acute brain slices

-

Recording chamber

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Glass micropipettes (3-6 MΩ resistance)

-

Intracellular solution (see composition below)

-

This compound stock solution (in DMSO)

Solutions:

-

K-gluconate based intracellular solution (example): 135 mM K-gluconate, 10 mM HEPES, 10 mM KCl, 2 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA. Adjusted to pH 7.3 with KOH.

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF.

-

Identify a healthy neuron in the region of interest using a microscope with DIC optics.

-

Approach the neuron with a glass micropipette filled with intracellular solution.

-

Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the neuronal membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory postsynaptic currents, sIPSCs or eIPSCs).

-

Bath-apply this compound at the desired concentration (e.g., 10 µM) and record the changes in synaptic activity.

Measurement of GABA Reversal Potential (EGABA)

This protocol describes a method to determine the reversal potential of GABAA receptor-mediated currents, a key indicator of intracellular chloride concentration.

Materials:

-

Same as for whole-cell patch-clamp recording.

-

GABAA receptor agonist (e.g., muscimol (B1676869) or isoguvacine)

Procedure:

-

Establish a whole-cell recording from a neuron as described above.

-

Use a voltage-clamp protocol with a series of voltage steps (e.g., from -100 mV to -40 mV in 10 mV increments).

-

Locally apply a GABAA receptor agonist via a puff pipette near the recorded neuron during each voltage step.

-

Measure the peak current response at each holding potential.

-

Plot the current-voltage (I-V) relationship. The voltage at which the current reverses polarity is the EGABA.

-

Repeat the measurement after bath application of this compound to determine its effect on EGABA.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro slice electrophysiology experiment using this compound.

How to dissolve and prepare VU 0240551 for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of VU 0240551, a selective inhibitor of the K-Cl cotransporter 2 (KCC2). This document is intended to guide researchers in pharmacology, neuroscience, and drug development in utilizing this compound for both in vitro and in vivo studies.

Chemical Properties and Storage

This compound is a potent tool for investigating the role of KCC2 in neuronal function and various pathological conditions. Proper handling and storage are crucial for maintaining its biological activity.

| Property | Value | Reference |

| Molecular Weight | 342.43 g/mol | [1] |

| Formula | C₁₆H₁₄N₄OS₂ | [1] |

| Appearance | Crystalline solid | [2] |

| Storage (Solid) | Store at +4°C for short-term and -20°C for long-term (≥4 years). | [1][2] |

| Storage (Solutions) | Prepare fresh solutions for optimal performance. Stock solutions in DMSO can be stored at -20°C for up to one month, though fresh preparation is recommended. Aqueous solutions should not be stored for more than one day. | [2][3] |

Solubility and Solution Preparation

This compound exhibits solubility in common organic solvents. Due to its low aqueous solubility, specific preparation methods are required for aqueous-based assays.

| Solvent | Solubility |

| DMSO | Up to 100 mM |

| Ethanol | Up to 25 mM |

| Dimethylformamide (DMF) | ~30 mg/mL |

| Aqueous Buffers | Sparingly soluble |

Protocol 2.1: Preparation of Stock Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and sonicator

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile tube.

-

To prepare a 100 mM stock solution in DMSO , add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound (MW: 342.43), add 29.2 µL of DMSO.

-

To prepare a 25 mM stock solution in Ethanol , add the appropriate volume of absolute ethanol. For example, to 1 mg of this compound, add 116.8 µL of ethanol.

-

Vortex the solution thoroughly to facilitate dissolution.

-

If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2.2: Preparation of Aqueous Working Solutions

For most in vitro cell-based assays, the final concentration of organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Procedure:

-

Thaw a frozen aliquot of the this compound stock solution (e.g., 100 mM in DMSO).

-

Perform serial dilutions of the stock solution in the desired cell culture medium or aqueous buffer to achieve the final working concentration.

-

For example, to prepare a 100 µM working solution from a 100 mM stock, first prepare an intermediate dilution (e.g., 1:100 in media to get 1 mM), and then further dilute to the final concentration.

-

Ensure the final solvent concentration is below the tolerance level of the experimental system. A vehicle control (medium with the same final concentration of the solvent) should always be included in the experiment.

Protocol 2.3: Preparation of a Suspension for In Vivo Administration

For oral or intraperitoneal administration in animal models, a suspended solution can be prepared.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure for a 2.5 mg/mL Suspension:

-

Dissolve this compound in DMSO to create a concentrated stock (e.g., 25 mg/mL).

-

In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.

-

Mix the solution thoroughly until it is homogeneous.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Add 450 µL of saline to bring the total volume to 1 mL.

-

Vortex the final suspension before each administration to ensure uniformity.

Experimental Data and Protocols

This compound has been utilized in a variety of experimental settings to probe the function of KCC2.

Quantitative Data Summary

| Assay Type | Model System | Parameter | Value | Reference |

| Functional Assay | KCC2-overexpressing cells | IC₅₀ (K⁺ uptake) | 560 nM | [4] |

| Electrophysiology | Rat neocortical neurons | Concentration | 1 µM | [5] |

| Electrophysiology | Purkinje cells | Concentration | 25-100 µM | [6] |

| Chloride Imaging | Organotypic slices | Concentration | 10 µM | [7] |

Experimental Protocols

This protocol describes a general approach for assessing the effect of this compound on GABAergic currents in cultured neurons using whole-cell patch-clamp electrophysiology.

Materials:

-

Cultured primary neurons or neuronal cell line

-

Recording chamber and perfusion system

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

External and internal recording solutions

-

GABA

-

This compound working solution and vehicle control

Procedure:

-

Prepare neuronal cultures on coverslips.

-

Place a coverslip in the recording chamber and perfuse with oxygenated external solution at a constant rate.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Record baseline GABA-evoked currents by puffing a known concentration of GABA onto the cell.

-

Bath-apply the vehicle control for a set period and record GABA-evoked currents.

-

Wash out the vehicle and apply this compound at the desired concentration (e.g., 1-10 µM).

-

After a stable baseline is achieved in the presence of this compound, record GABA-evoked currents again.

-

Analyze the amplitude and reversal potential of the GABA-evoked currents before and after this compound application to determine the effect on KCC2-mediated chloride extrusion.

This protocol provides a general guideline for intraperitoneal (i.p.) administration of this compound in mice or rats.

Materials:

-

This compound suspension (prepared as in Protocol 2.3)

-

Appropriately sized syringes and needles (e.g., 25-27G)

-

Animal scale

Procedure:

-

Weigh the animal to determine the correct volume of the this compound suspension to inject for the desired dose.

-

Thoroughly vortex the this compound suspension to ensure homogeneity.

-

Draw the calculated volume into the syringe.

-

Gently restrain the animal.

-

Insert the needle into the lower abdominal quadrant, avoiding the midline, at a 30-45 degree angle.

-

Aspirate to ensure the needle has not entered the bladder or intestines.

-

Inject the solution smoothly.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse effects and proceed with the planned behavioral or physiological assessments.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound action.

Experimental Workflow

Caption: General experimental workflow for in vitro studies with this compound.

References

- 1. Protocol to study chloride regulation in cultured mouse cortical neurons using electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative in Vitro to in Vivo Extrapolation (QIVIVE) for Predicting Reduced Anogenital Distance Produced by Anti-Androgenic Pesticides in a Rodent Model for Male Reproductive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An integrated in vitro human iPSCs-derived neuron and in vivo animal approach for preclinical screening of anti-seizure compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for VU 0240551 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0240551 is a selective inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2), a key protein responsible for maintaining low intracellular chloride concentrations in mature neurons.[1][2] Inhibition of KCC2 by this compound leads to an increase in intracellular chloride, which can cause a depolarizing shift in the reversal potential of GABAA receptor-mediated currents, thereby reducing the efficacy of GABAergic inhibition.[2][3] This makes this compound a valuable pharmacological tool for studying the role of KCC2 in neuronal function, synaptic plasticity, and various neurological disorders where KCC2 function is implicated, such as epilepsy and neuropathic pain.

These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, including quantitative data on its effects and a visual representation of the relevant signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative data regarding the effects of this compound in neuronal preparations.

| Parameter | Value | Cell Type/Preparation | Assay Method | Reference |

| IC50 for KCC2 | 560 nM | Not specified | Fluorescence-based thallium influx assay | [1][2] |

| Selectivity | >100-fold vs. NKCC1 | Not specified | Not specified | [1] |

| Effect on GABAA-mediated currents (Rat Neurons) | Prolongation of Cl- recovery time constant (τrec) from 5.7s to 8.1s (at 1 µM) | Rat neocortical neurons | Intracellular recordings with iontophoretic Cl- loading | [1] |

| Effect on GABAA-mediated currents (Human Neurons) | Prolongation of Cl- recovery time constant (τrec) from 15.1s to 20.3s (at 1 µM) | Human neocortical neurons | Intracellular recordings with iontophoretic Cl- loading | [1] |

| Effect on Ictal-like Discharges | Abolished 4-AP induced ictal discharges (at 10 µM) | Rat piriform and entorhinal cortices slices | Field potential recordings | [4][5] |

| Effect on Interictal Discharges | Decreased interval of occurrence and duration (at 10 µM) | Rat piriform and entorhinal cortices slices | Field potential recordings | [4][5] |

| Effect on GABA-induced Hyperpolarization | Significant reduction (at 75 µM and 100 µM) | Purkinje cells | Not specified | [2] |

Signaling Pathway and Experimental Workflow

KCC2 Signaling Pathway

The following diagram illustrates the role of KCC2 in maintaining chloride homeostasis and the effect of its inhibition by this compound. In mature neurons, KCC2 extrudes Cl-, keeping its intracellular concentration low. This allows the influx of Cl- through GABAA receptors, leading to hyperpolarization and neuronal inhibition. This compound blocks KCC2, leading to an accumulation of intracellular Cl-, which diminishes the hyperpolarizing effect of GABA, thereby increasing neuronal excitability.

Experimental Workflow

The diagram below outlines a general workflow for studying the effects of this compound in primary neuronal cultures.

Experimental Protocols

Protocol 1: Preparation of Primary Neuronal Cultures (Rat Cortex/Hippocampus)

This protocol is a synthesis of established methods for primary neuronal culture.[6][7][8]

Materials:

-

Timed-pregnant rat (E18)

-

Dissection medium: Hibernate-E or Neurobasal medium

-

Digestion solution: Papain (20 U/mL) and DNase I (100 U/mL) in dissection medium

-

Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-Lysine (PDL) coated culture plates/coverslips

-

Sterile dissection tools

Procedure:

-

Plate Coating:

-

Coat culture vessels with 50 µg/mL PDL solution for at least 1 hour at 37°C.

-

Wash three times with sterile water and allow to dry completely.

-

-

Tissue Dissection:

-

Euthanize the pregnant rat according to approved institutional guidelines.

-

Dissect the E18 embryos and isolate the brains in ice-cold dissection medium.

-

Under a dissecting microscope, carefully dissect the cortices and/or hippocampi, removing the meninges.

-

-

Tissue Dissociation:

-

Mince the tissue into small pieces.

-

Incubate the tissue in the digestion solution for 15-30 minutes at 37°C.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and Trypan Blue.

-

Plate the neurons onto the PDL-coated vessels at a desired density (e.g., 2.5 x 105 cells/cm2).

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

-

-

Culture Maintenance:

-

Perform a half-media change every 2-3 days.

-

Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

-

Protocol 2: Application of this compound and Electrophysiological Recording

This protocol is based on methodologies used in studies investigating the effects of this compound on neuronal activity.[1]

Materials:

-

Mature primary neuronal cultures (DIV 10-14)

-

This compound stock solution (10 mM in DMSO)

-

External recording solution (e.g., aCSF)

-

Patch-clamp or Multi-Electrode Array (MEA) setup

Procedure:

-

Preparation of Working Solution:

-

Prepare fresh working solutions of this compound in the external recording solution to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Prepare a vehicle control solution with the same final concentration of DMSO.

-

-

Baseline Recording:

-

Transfer the culture to the recording setup and perfuse with the external recording solution.

-

Obtain a stable baseline recording of neuronal activity (e.g., spontaneous postsynaptic currents, action potentials) for at least 5-10 minutes.

-

-

Drug Application:

-

Switch the perfusion to the this compound working solution.

-